molecular formula C16H26ClNO B5090782 6-(3-chlorophenoxy)-N,N-diethylhexan-1-amine

6-(3-chlorophenoxy)-N,N-diethylhexan-1-amine

Cat. No.: B5090782
M. Wt: 283.83 g/mol
InChI Key: BADAAZRNCOHMOX-UHFFFAOYSA-N
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Description

6-(3-chlorophenoxy)-N,N-diethylhexan-1-amine is an organic compound that features a phenoxy group substituted with a chlorine atom at the third position, attached to a hexan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-chlorophenoxy)-N,N-diethylhexan-1-amine typically involves the reaction of 3-chlorophenol with N,N-diethylhexan-1-amine under specific conditions. The process can be carried out using different methods, including:

    Nucleophilic Substitution: This involves the reaction of 3-chlorophenol with a suitable amine in the presence of a base, such as sodium hydroxide, to form the desired product.

    Catalytic Hydrogenation: This method involves the reduction of a precursor compound using a hydrogenation catalyst, such as palladium on carbon, under hydrogen gas.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(3-chlorophenoxy)-N,N-diethylhexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The phenoxy group can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.

Major Products Formed

The major products formed from these reactions include oxidized amine derivatives, reduced amine derivatives, and various substituted phenoxy compounds.

Scientific Research Applications

6-(3-chlorophenoxy)-N,N-diethylhexan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of 6-(3-chlorophenoxy)-N,N-diethylhexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Chlorophenol: An organic compound with a similar phenoxy group but lacking the hexan-1-amine backbone.

    N,N-Diethylhexan-1-amine: A compound with a similar amine structure but without the phenoxy group.

Uniqueness

6-(3-chlorophenoxy)-N,N-diethylhexan-1-amine is unique due to the combination of the phenoxy group and the hexan-1-amine backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-(3-chlorophenoxy)-N,N-diethylhexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26ClNO/c1-3-18(4-2)12-7-5-6-8-13-19-16-11-9-10-15(17)14-16/h9-11,14H,3-8,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADAAZRNCOHMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCCCOC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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